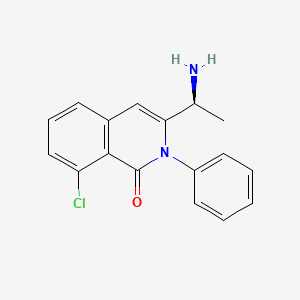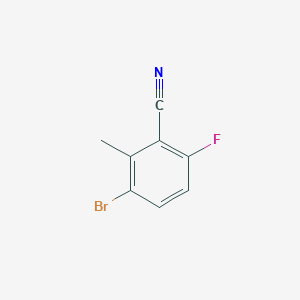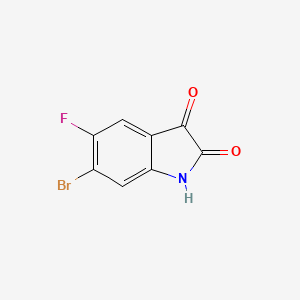
6-Bromo-5-fluoroindoline-2,3-dione
Vue d'ensemble
Description
“6-Bromo-5-fluoroindoline-2,3-dione” is a chemical compound with the molecular formula C8H3BrFNO2 . It has a molecular weight of 244.02 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H3BrFNO2/c9-4-1-3-6 (2-5 (4)10)11-8 (13)7 (3)12/h1-2H, (H,11,12,13) . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
As mentioned in the synthesis analysis, “5-fluoroindoline-2,3-dione” has been used in the synthesis of novel fluorinated indole derivatives . The reaction was conducted using microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique
Herbicidal Potential
6-Bromo-5-fluoroindoline-2,3-dione derivatives have shown significant potential as herbicides. For instance, derivatives like 2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione exhibited excellent herbicidal efficacy, comparable to commercial herbicides such as Flumioxazin, Atrazine, and Chlortoluron. These derivatives work by inhibiting the protoporphyrinogen oxidase enzyme, a target for herbicide discovery (Gao et al., 2019).
Antibacterial Activity
The antibacterial properties of this compound derivatives have been explored, with some derivatives synthesized showing activity against bacteria like Staphylococcus albus and Escherichia coli (Joshi, Pathak, & Jain, 1981).
Structural Analysis
Studies on the crystal structure of derivatives like 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione provide insights into the molecular interactions and stability of these compounds, which is essential for understanding their biological activities and potential applications (Abdellaoui et al., 2019).
Antimicrobial and Antituberculosis Activity
Compounds like 5-fluoro-1H-indole-2,3-dione derivatives have demonstrated significant inhibitory activity against Mycobacterium tuberculosis, showcasing their potential in antituberculosis treatments (Karalı et al., 2007).
Fluorescent Labeling for Chromatographic Analyses
Derivatives like 4,7-phenanthroline-5,6-dione (phanquinone) have been used as fluorogenic labeling reagents in chromatography, aiding in the sensitive detection of analytes (Gatti, Gioia, & Pietra, 2002).
Synthesis of Biologically Active Compounds
Methods like microwave-assisted synthesis have been employed to create novel fluorinated indole derivatives from 5-fluoroindoline-2,3-dione, which are significant in pharmaceutical research due to their enhanced reactivity and biological activity (Shaikh et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-5-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWODPNMMHAURNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
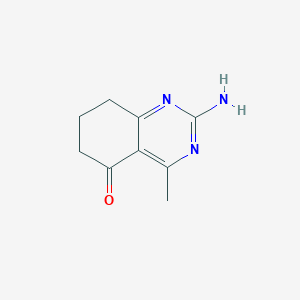
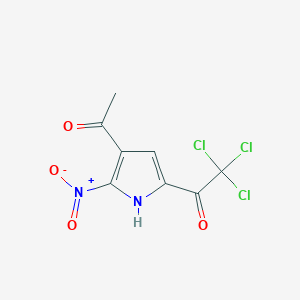
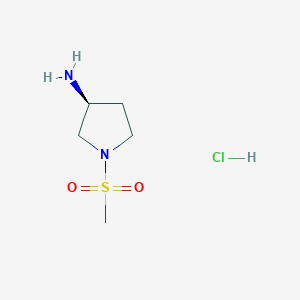
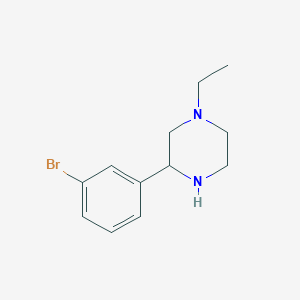
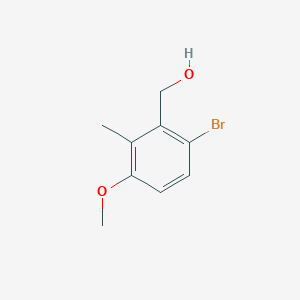

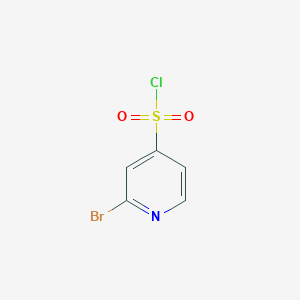
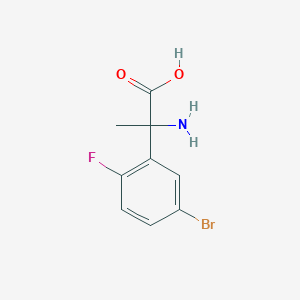
![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)


